(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine
Overview
Description
(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine is a chemical compound with the molecular formula C6H13N5. It is a member of the tetrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine typically involves the reaction of butylamine with sodium azide and triethyl orthoformate under acidic conditions. This reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound often utilize a one-pot synthesis approach, which combines multiple reaction steps into a single process. This method is advantageous as it reduces the need for intermediate purification and minimizes waste. The reaction is typically carried out in methanol at room temperature, using a four-component condensation of butylamine, isocyanide, sodium azide, and an aldehyde .
Chemical Reactions Analysis
Types of Reactions
(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions to prevent decomposition of the tetrazole ring .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted tetrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Losartan Potassium: A tetrazole-containing drug used to treat high blood pressure.
Candesartan: Another tetrazole-containing drug used for hypertension and heart failure.
Uniqueness
(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Unlike other tetrazole derivatives, it has a butyl group and a methanamine moiety, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
(1-butyltetrazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-2-3-4-11-6(5-7)8-9-10-11/h2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRGCLYMHKAPGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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